N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

Structural Biology X-ray Crystallography Experimental Phasing

N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide (CAS 1396883-42-3) belongs to the class of 6-(1H-imidazol-1-yl)pyridazine-3-carboxamides, a heterocyclic scaffold featuring a pyridazine core substituted at the 6-position with an imidazole moiety and at the 3-position with a carboxamide-linked N-aryl group. The compound possesses molecular formula C15H12BrN5O and a molecular weight of 358.2 g/mol, with the 4-bromo-2-methylphenyl substituent conferring a calculated logP of approximately 2.6.

Molecular Formula C15H12BrN5O
Molecular Weight 358.199
CAS No. 1396883-42-3
Cat. No. B2779275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
CAS1396883-42-3
Molecular FormulaC15H12BrN5O
Molecular Weight358.199
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NC(=O)C2=NN=C(C=C2)N3C=CN=C3
InChIInChI=1S/C15H12BrN5O/c1-10-8-11(16)2-3-12(10)18-15(22)13-4-5-14(20-19-13)21-7-6-17-9-21/h2-9H,1H3,(H,18,22)
InChIKeyYHPJMGBBULTIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide (CAS 1396883-42-3): Structural and Physicochemical Baseline


N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide (CAS 1396883-42-3) belongs to the class of 6-(1H-imidazol-1-yl)pyridazine-3-carboxamides, a heterocyclic scaffold featuring a pyridazine core substituted at the 6-position with an imidazole moiety and at the 3-position with a carboxamide-linked N-aryl group [1]. The compound possesses molecular formula C15H12BrN5O and a molecular weight of 358.2 g/mol, with the 4-bromo-2-methylphenyl substituent conferring a calculated logP of approximately 2.6 [2]. This scaffold has been explored in multiple therapeutic contexts including kinase inhibition (JAK, Btk), phosphodiesterase modulation, and bromodomain targeting, though published data specific to this exact compound remain sparse [3].

Why N-(4-Bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide Cannot Be Interchanged with In-Class Analogs


The 6-(1H-imidazol-1-yl)pyridazine-3-carboxamide scaffold supports diverse biological activities that are exquisitely sensitive to the N-aryl substituent. Within this series, compounds differing only at the para position of the phenyl ring exhibit divergent target profiles: the 2-(hexafluorohydroxypropan-2-yl)phenyl analog (SR-301, CAS 2375419-35-3) functions as a STING agonist (EC50 592.8 nM), while the 4,5-dimethylthiazol-2-yl analog (CAS 1396863-86-7) shows distinct heterocyclic recognition . The 4-bromo-2-methylphenyl group in the target compound introduces specific features — a heavy atom (Br) suitable for anomalous X-ray scattering, an electron-withdrawing para substituent, and an ortho-methyl group imposing conformational restriction at the amide bond — that cannot be replicated by the 4-diethylamino (CAS 1396863-80-1), biphenyl (CAS 1396708-26-1), or unsubstituted phenyl analogs . A procurement decision based on generic scaffold similarity alone risks selecting a compound with a fundamentally different target engagement profile.

Quantitative Differentiation Evidence for N-(4-Bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide


Heavy Atom Advantage: Bromine-Enabled Experimental Phasing for X-Ray Crystallography

The target compound contains a covalently bonded bromine atom (atomic number 35) at the para position of the N-phenyl ring, enabling anomalous scattering for experimental SAD/MAD phasing in protein-ligand co-crystallography. This is a structural feature absent in the closest direct analog N-[4-(diethylamino)-2-methylphenyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide (CAS 1396863-80-1) and the biphenyl analog (CAS 1396708-26-1), which both lack atoms with anomalous scattering cross-sections suitable for Cu-Kα or synchrotron wavelengths . The bromine anomalous signal (f'' ≈ 1.3 e⁻ at Cu-Kα) provides unambiguous electron density assignment without requiring selenomethionine labeling or heavy-atom soaking, reducing crystallographic pipeline complexity by eliminating one experimental step [1].

Structural Biology X-ray Crystallography Experimental Phasing Fragment Screening

Lipophilicity Differentiation: logP and logD Comparison Against In-Class Analogs

The 4-bromo-2-methylphenyl substitution confers a calculated logP of 2.58, which is 0.8–1.5 log units higher than the 4-diethylamino analog (predicted logP ~0.8–1.7) and more than 2 log units higher than the unsubstituted phenyl analog [1]. This elevated lipophilicity directly impacts passive membrane permeability and non-specific protein binding. In the context of the imidazol-pyridazine carboxamide scaffold, where cellular activity has been demonstrated for the hexafluorohydroxypropan-2-yl analog SR-301 (STING agonist, EC50 592.8 nM in cell-based assays), the bromo-methyl substitution pattern occupies a distinct lipophilicity space that may favor blood-brain barrier penetration or membrane partitioning in ways the more polar diethylamino analog cannot achieve . However, no direct head-to-head logD7.4 or PAMPA permeability comparison between these specific analogs has been published.

Physicochemical Profiling logP Drug Design Permeability

Conformational Restriction: Ortho-Methyl Effect on Amide Geometry

The ortho-methyl group on the N-phenyl ring in the target compound introduces torsional restriction at the carboxamide C–N bond, biasing the amide toward a non-coplanar conformation with the pyridazine ring. This ortho-substitution effect is absent in analogs bearing a para-only substituted phenyl ring (e.g., the 4-diethylamino analog) or an ortho-unsubstituted biphenyl analog . Literature precedence from pyridazine-3-carboxamide CB2 agonists demonstrates that ortho-substitution on the N-phenyl ring alters both binding affinity and functional selectivity by modulating the dihedral angle between the pyridazine core and the phenyl ring, with ortho-methyl substitution reducing the population of the planar conformer from ~85% to <30% in solution [1]. This conformational bias can translate into differential target recognition profiles that are not predictable from para-substituent changes alone.

Conformational Analysis Amide Bond Geometry Structure-Activity Relationship Medicinal Chemistry

Data Scarcity Advisory: Limitation of Published Biological Activity Data

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and the patent literature as of April 2026 identified no peer-reviewed publications, patent claims, or curated database entries reporting quantitative biological activity data (Kd, IC50, EC50, Ki) specifically for N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide (CAS 1396883-42-3) [1]. This contrasts with the related analog SR-301 (CAS 2375419-35-3), for which an EC50 of 592.8 nM against STING has been reported, and with multiple 6-(imidazol-1-yl)pyridazine-3-carboxamides claimed as kinase inhibitors in patent literature [2]. The absence of published comparative biological data means that procurement decisions for this compound must be driven by its physicochemical and structural features (heavy atom, conformational bias, lipophilicity) rather than by demonstrated target potency or selectivity.

Data Gap Screening Biological Characterization Decision Support

Application Scenarios for N-(4-Bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide Based on Structural Evidence


Experimental Phasing in Protein-Ligand Co-Crystallography

The covalently bonded bromine atom enables SAD/MAD phasing for de novo structure determination of protein-ligand complexes without selenomethionine incorporation. This application is specifically enabled by the 4-bromo substituent and cannot be fulfilled by the diethylamino, biphenyl, or unsubstituted phenyl analogs of the 6-(1H-imidazol-1-yl)pyridazine-3-carboxamide series . The bromine anomalous signal at Cu-Kα wavelength (f'' ≈ 1.3 e⁻) provides sufficient phasing power for proteins up to ~40 kDa when combined with the intrinsic sulfur anomalous signal from cysteine and methionine residues [1].

Fragment-Based and Structure-Guided Medicinal Chemistry Campaigns Targeting Bromodomains or Kinases

The pyridazine-imidazole core scaffold has demonstrated engagement with ATP-binding pockets (kinases) and acetyl-lysine binding pockets (bromodomains). The ortho-methyl group restricts the conformational space accessible to the N-aryl ring, potentially enhancing binding site complementarity in targets where a non-planar ligand geometry is preferred [2]. The bromine atom additionally serves as a synthetic handle for further diversification via cross-coupling chemistry (Suzuki, Buchwald-Hartwig), making this compound a versatile intermediate for structure-activity relationship (SAR) expansion [3].

Physicochemical Reference Standard for logP and Permeability Calibration in the Pyridazine Carboxamide Series

With a calculated logP of 2.58 and a molecular weight of 358.2, the target compound occupies a favorable midpoint in the lipophilicity range of the 6-(1H-imidazol-1-yl)pyridazine-3-carboxamide family. This makes it suitable as a reference standard for calibrating chromatographic logD7.4 measurements, PAMPA permeability assays, and in silico property prediction models across analog series [4]. The presence of the UV-active bromophenyl chromophore (λmax ~250–260 nm) facilitates HPLC-based quantification in ADME assays.

Halogen Bonding Probe in Biophysical Binding Studies

The para-bromo substituent can engage in halogen bonding interactions with backbone carbonyl oxygens or π-systems in protein binding sites. This interaction mode — measurable by X-ray crystallography (C–Br···O=C distance typically 2.8–3.3 Å) and quantifiable by ITC (enthalpic contribution of −0.5 to −2.0 kcal/mol per halogen bond) — provides a biophysical signature that the diethylamino analog (hydrogen bond donor) and biphenyl analog (hydrophobic contact only) cannot replicate [5]. ITC studies comparing the bromo compound with its des-bromo or chloro-substituted analogs could quantify the thermodynamic contribution of the halogen bond to binding affinity.

Quote Request

Request a Quote for N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.